1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

Description

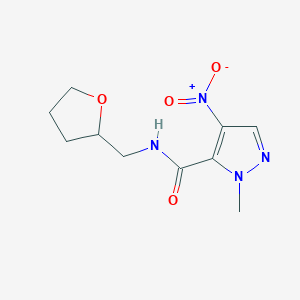

1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitro group, a methyl group, and a carboxamide group attached to a tetrahydrofuran moiety.

Properties

IUPAC Name |

2-methyl-4-nitro-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O4/c1-13-9(8(6-12-13)14(16)17)10(15)11-5-7-3-2-4-18-7/h6-7H,2-5H2,1H3,(H,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBGXFZLLIKBMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC2CCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Methylation: The methyl group can be introduced via methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Carboxamide formation: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine, such as tetrahydrofuran-2-ylmethylamine, under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Reduction: The compound can be oxidized to form different oxidation states of the pyrazole ring.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, metal hydrides, and strong acids or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

1-methyl-4-nitro-1H-pyrazole-5-carboxamide: Lacks the tetrahydrofuran-2-ylmethyl group, which may affect its chemical and biological properties.

4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide: Lacks the methyl group, which may influence its reactivity and interactions.

1-methyl-4-nitro-1H-pyrazole-3-carboxamide: Has a different substitution pattern on the pyrazole ring, which may alter its properties.

Biological Activity

1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound notable for its unique molecular structure, which includes a pyrazole ring with nitro and tetrahydrofuran substituents. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that may induce oxidative stress and apoptosis in targeted cells. Additionally, the compound may modulate enzyme activity or receptor interactions, leading to diverse biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the nitro group is believed to enhance its antimicrobial efficacy, possibly through mechanisms involving DNA damage or disruption of cellular processes.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that correlate with concentration and exposure time. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest.

Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 12.5 | |

| Antimicrobial | S. aureus | 15.0 | |

| Anticancer | HeLa cells | 8.0 | |

| Anticancer | MCF7 cells | 10.5 |

Case Study: Anticancer Activity

A study conducted on HeLa and MCF7 cell lines revealed that treatment with this compound resulted in significant cell death compared to untreated controls. The IC50 values obtained indicate a promising potential for further development as an anticancer agent.

Case Study: Antimicrobial Efficacy

In another investigation, the compound was tested against clinical isolates of E. coli and S. aureus. The results demonstrated effective inhibition at low concentrations, supporting its potential use as a therapeutic agent against bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.